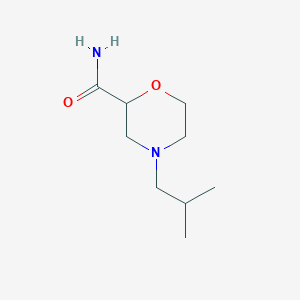

4-(2-Methylpropyl)morpholine-2-carboxamide

Description

Contextualization within the Morpholine (B109124) Heterocyclic Class

The morpholine ring, a saturated heterocycle with the chemical formula O(CH2CH2)2NH, is a cornerstone of medicinal chemistry. nih.govwikipedia.org This six-membered ring contains both an ether and a secondary amine functional group, which impart a unique set of properties. wikipedia.org The presence of the ether oxygen and the nitrogen atom influences the ring's conformation and physicochemical characteristics, such as its pKa value and its ability to engage in both hydrophilic and lipophilic interactions. acs.org

Morpholine is considered a "privileged structure" in drug discovery, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.govresearchgate.net Its incorporation into a molecule can enhance pharmacokinetic properties, including improved solubility, better metabolic stability, and increased bioavailability. nih.govacs.orgsci-hub.se The morpholine moiety is a versatile building block in organic synthesis, readily introduced through various synthetic methodologies. nih.govnih.gov It can act as an interacting element with biological targets, a scaffold to orient other functional groups, or a modulator of pharmacokinetic and pharmacodynamic properties. acs.org

The nitrogen atom in the morpholine ring is basic, allowing for the formation of salts, while the oxygen atom can act as a hydrogen bond acceptor. wikipedia.orgacs.org These features enable morpholine-containing compounds to interact with a wide array of biological receptors and enzymes. nih.gov In the case of 4-(2-Methylpropyl)morpholine-2-carboxamide, the isobutyl group attached to the nitrogen atom (position 4) further modifies the lipophilicity and steric profile of the molecule, potentially influencing its biological activity and target selectivity.

Significance of the Carboxamide Functionality in Organic Molecular Design

Carboxamides are versatile in their chemical interactions. They can act as both hydrogen bond donors (via the N-H bonds) and acceptors (via the carbonyl oxygen), facilitating strong and specific binding to biological targets like proteins and enzymes. wiley-vch.de This ability to form multiple hydrogen bonds is often crucial for the efficacy of a drug molecule.

In drug design, the carboxamide group is frequently employed as a key pharmacophore, the essential part of a molecule's structure responsible for its biological activity. jocpr.comnih.gov It can also serve as a stable linker to connect different parts of a molecule, helping to create the optimal three-dimensional arrangement for binding to a target. wiley-vch.de The incorporation of a carboxamide can influence a molecule's solubility, membrane permeability, and metabolic stability. Furthermore, carboxamide groups are found in numerous natural products, including peptides and proteins, where they are fundamental to structure and function. jocpr.com

Overview of Current Research Landscape on Related Morpholine Derivatives

The field of morpholine derivatives is an active area of research, with a continuous stream of new compounds being synthesized and evaluated for a wide range of applications. e3s-conferences.org Research has demonstrated that appropriately substituted morpholines exhibit diverse biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties. researchgate.nete3s-conferences.org

In recent years, there has been significant interest in morpholine derivatives as therapeutic agents. For instance, they are key components in the synthesis of the antibiotic linezolid (B1675486) and the anticancer drug gefitinib. wikipedia.org The versatility of the morpholine scaffold allows for the development of compounds with high target specificity and improved safety profiles. e3s-conferences.org

The research also extends to the agrochemical industry, where morpholine derivatives are being explored as fungicides and herbicides. e3s-conferences.orgnih.gov The demand for sustainable agricultural practices has spurred the development of new, effective agrochemicals based on the morpholine structure. e3s-conferences.org

Furthermore, studies on the structure-activity relationship (SAR) of morpholine derivatives are continually providing insights into how different substituents on the morpholine ring influence biological activity. e3s-conferences.org For example, research has shown that the substitution pattern on the ring can significantly impact a compound's potency and selectivity for a particular biological target. e3s-conferences.org The ongoing exploration of novel synthetic routes to morpholine derivatives is also expanding the chemical space available for drug discovery and development. nih.gov

| Property | Description | Source(s) |

| Molecular Formula | C9H18N2O2 | chemicalbook.com |

| CAS Number | 1820734-39-1 | chemicalbook.combldpharm.com |

| Synonyms | 4-(isobutyl)morpholine-2-carboxamide | N/A |

Structure

3D Structure

Properties

IUPAC Name |

4-(2-methylpropyl)morpholine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-7(2)5-11-3-4-13-8(6-11)9(10)12/h7-8H,3-6H2,1-2H3,(H2,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUADOWBHUNFPAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1CCOC(C1)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 4 2 Methylpropyl Morpholine 2 Carboxamide

Retrosynthetic Analysis of the 4-(2-Methylpropyl)morpholine-2-carboxamide Scaffold

A retrosynthetic analysis of this compound reveals several viable disconnection points. The most logical approach involves disconnecting the amide bond and the two C-N bonds and one C-O bond of the morpholine (B109124) ring.

A primary disconnection of the amide bond of the target molecule (1) leads to 4-(2-methylpropyl)morpholine-2-carboxylic acid (2) and ammonia (B1221849). Further disconnection of the morpholine ring of intermediate (2) can be envisioned through two main pathways:

Pathway A: Disconnection of the N4-C3 and O1-C2 bonds suggests a cyclization precursor such as the N-(2-hydroxyethyl)amino acid derivative (3). This intermediate could be formed from the coupling of N-(2-methylpropyl)ethanolamine (4) and a suitable 2-halopropanoic acid derivative.

Pathway B: An alternative disconnection at the N4-C5 and O1-C6 bonds points towards a precursor like the amino diol (5), which could be cyclized. This intermediate could arise from the reaction of isobutylamine with a diepoxide or a related dielectrophile.

A more convergent approach involves the disconnection of the N4-C3 and C2-O1 bonds, leading back to N-(2-methylpropyl)ethanolamine (4) and a protected 2-aminopropanoic acid derivative, such as N-protected alanine (6). This strategy is particularly advantageous as it utilizes readily available starting materials, including the chiral pool amino acid alanine, which can serve as a source of stereochemistry for the C2 position.

Classical Synthetic Routes to Morpholine-2-carboxamide (B182236) Derivatives

Classical approaches to the synthesis of the this compound scaffold generally involve the sequential formation of the key bonds to construct the morpholine ring, followed by the introduction or modification of the carboxamide group.

Amidation Reactions for Carboxamide Moiety Formation

The final step in the synthesis of this compound is typically the formation of the primary amide from the corresponding carboxylic acid or its activated derivative.

Starting from 4-(2-methylpropyl)morpholine-2-carboxylic acid, standard peptide coupling conditions can be employed. Common activating agents and corresponding reaction conditions are summarized in the table below.

| Activating Agent | Coupling Additive | Solvent | Typical Reaction Conditions |

| DCC (N,N'-Dicyclohexylcarbodiimide) | HOBt (1-Hydroxybenzotriazole) | Dichloromethane (DCM) or Dimethylformamide (DMF) | Room temperature, 12-24 hours |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt or DMAP (4-Dimethylaminopyridine) | DCM or DMF | Room temperature, 12-24 hours |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | DIPEA (N,N-Diisopropylethylamine) | DMF | Room temperature, 2-6 hours |

| SOCl₂ (Thionyl chloride) | None | Toluene or DCM | Reflux, 1-3 hours (forms acyl chloride intermediate) |

Alternatively, the carboxylic acid can be converted to an ester, such as a methyl or ethyl ester, which can then be treated with a high concentration of ammonia in a suitable solvent like methanol to afford the desired carboxamide.

Ring-Forming Cyclization Methodologies for Morpholine Construction

The construction of the 4-(2-methylpropyl)morpholine ring is the key step in the synthesis. A common and effective method involves the cyclization of an N-substituted-N-(2-hydroxyethyl)amino acid precursor.

A plausible synthetic route would begin with the N-alkylation of ethanolamine with isobutyl bromide or a related isobutyl electrophile to yield N-(2-methylpropyl)ethanolamine. This secondary amine can then be reacted with a suitable three-carbon synthon, such as methyl 2,3-dibromopropionate, in the presence of a base to construct the morpholine ring. Subsequent hydrolysis of the ester and amidation would yield the final product.

Another robust strategy involves the reductive amination of a suitable aldehyde with an amino alcohol, followed by cyclization. For instance, the reaction of 2-aminopropan-1-ol with isobutyraldehyde (B47883) under reductive conditions would yield N-isobutyl-2-aminopropan-1-ol. Subsequent reaction with a two-carbon electrophile, such as ethylene (B1197577) oxide or a protected 2-haloethanol, followed by an intramolecular cyclization, would furnish the morpholine ring.

A summary of potential cyclization strategies is presented below:

| Precursor Type | Cyclization Strategy | Reagents and Conditions |

| N-(2-hydroxyethyl)amino acid derivative | Intramolecular nucleophilic substitution | Base (e.g., NaH, K₂CO₃) in a suitable solvent (e.g., DMF, THF) |

| N-alkenyl amino alcohol | Halocyclization | I₂ or Br₂ in a non-polar solvent |

| Amino diol | Dehydrative cyclization | Acid catalyst (e.g., H₂SO₄) or Mitsunobu conditions (DEAD, PPh₃) |

Stereoselective Synthesis of Enantiopure this compound

Controlling the stereochemistry at the C2 position of the morpholine ring is crucial for the synthesis of enantiopure this compound. This can be achieved through various stereoselective strategies.

Chiral Auxiliaries and Catalytic Asymmetric Synthesis Approaches

The use of chiral auxiliaries provides a powerful method for introducing stereochemistry. For example, an Evans oxazolidinone auxiliary can be acylated with a propionyl group, followed by a stereoselective α-amination to introduce the nitrogen atom at the C2 position with high diastereoselectivity. Subsequent N-alkylation with an isobutyl group and cyclization would lead to the desired morpholine scaffold. The auxiliary can then be cleaved to reveal the carboxylic acid, which can be converted to the carboxamide.

Catalytic asymmetric synthesis offers a more atom-economical approach. For instance, the asymmetric hydrogenation of a dehydromorpholine precursor using a chiral transition metal catalyst, such as a rhodium or iridium complex with a chiral phosphine ligand, could establish the stereocenter at C2 with high enantioselectivity. rsc.orgnih.govresearchgate.netsemanticscholar.orgresearchgate.net

Diastereoselective Synthesis and Separation Techniques

A diastereoselective approach can be employed by utilizing a chiral starting material from the chiral pool, such as L-alanine or D-alanine. For example, L-alanine can be reduced to the corresponding chiral amino alcohol, L-alaninol. N-alkylation of L-alaninol with isobutyl bromide would yield N-(2-methylpropyl)-L-alaninol. This intermediate can then be reacted with a two-carbon electrophile, such as chloroacetyl chloride, followed by an intramolecular Williamson ether synthesis to form the morpholinone ring. Subsequent reduction of the lactam and oxidation of the primary alcohol to a carboxylic acid, followed by amidation, would yield the enantiopure product.

The diastereoselectivity of the cyclization step can be influenced by the reaction conditions and the nature of the substituents. In cases where a mixture of diastereomers is formed, they can often be separated by chromatographic techniques such as column chromatography or by fractional crystallization of suitable derivatives.

Below is a table summarizing potential stereoselective approaches:

| Strategy | Chiral Source | Key Transformation | Expected Outcome |

| Chiral Auxiliary | Evans Oxazolidinone | Diastereoselective α-amination | High diastereomeric excess |

| Catalytic Asymmetric Synthesis | Chiral Catalyst (e.g., Rh-phosphine complex) | Asymmetric hydrogenation of a dehydromorpholine | High enantiomeric excess rsc.orgnih.govresearchgate.netsemanticscholar.orgresearchgate.net |

| Chiral Pool Synthesis | L- or D-Alanine | Diastereoselective cyclization of an N-alkylated alaninol derivative | Enantiopure product, diastereomeric ratio dependent on cyclization conditions |

Modern Synthetic Transformations for this compound Functionalization

Recent advancements in synthetic organic chemistry offer powerful tools for the selective functionalization of heterocyclic compounds like this compound. These methods provide pathways to novel derivatives with potentially enhanced properties.

Direct C-H activation has emerged as a highly atom-economical and efficient strategy for the functionalization of organic molecules, minimizing the need for pre-functionalized starting materials. For the this compound scaffold, C-H activation could potentially be employed to introduce new substituents at various positions on the morpholine ring or the N-isobutyl group.

For instance, transition-metal-catalyzed C-H activation could enable the arylation, alkylation, or alkenylation of the morpholine core. The directing group ability of the amide functionality at the C2 position could be harnessed to achieve regioselective functionalization at the C3 or C5 positions. While specific studies on this compound are not yet prevalent, research on similar heterocyclic systems suggests that palladium, rhodium, or ruthenium catalysts could be effective.

Table 1: Representative C-H Arylation Conditions for Morpholine Scaffolds

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Pd(OAc)₂ | P(o-tol)₃ | K₂CO₃ | Toluene | 110 | 75-90 |

| [RhCp*Cl₂]₂ | - | AgOAc | DCE | 100 | 80-95 |

This table presents illustrative data based on typical conditions for C-H activation on related heterocyclic systems, as specific data for this compound is not available.

Photoredox catalysis, utilizing visible light to drive chemical reactions, has become a mild and powerful tool for the functionalization of N-heterocycles. researchgate.net This methodology could be applied to this compound to achieve a variety of transformations. For example, the generation of a nitrogen-centered radical via single-electron transfer could facilitate α-functionalization adjacent to the nitrogen atom.

Recent studies have demonstrated the use of photoredox catalysis for the trifluoromethylation and arylation of morpholine derivatives. researchgate.netnih.gov By employing a suitable photocatalyst, such as an iridium or ruthenium complex, and a light source, it is conceivable to introduce functional groups at the C3 and C5 positions of the morpholine ring of this compound.

Table 2: Illustrative Photoredox-Catalyzed Functionalization of Morpholine Derivatives

| Reaction Type | Photocatalyst | Reagent | Solvent | Light Source | Yield (%) |

|---|---|---|---|---|---|

| Arylation | Ir(ppy)₃ | Aryl diazonium salt | MeCN | Blue LED | 85-98 |

| Trifluoromethylation | Ru(bpy)₃Cl₂ | CF₃SO₂Cl | DMF | White LED | 70-90 |

This table contains representative data from studies on various morpholine derivatives to illustrate the potential of photoredox catalysis for the functionalization of this compound. researchgate.netnih.gov

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of fine chemicals is crucial for sustainable industrial processes. These principles focus on reducing waste, using less hazardous substances, and improving energy efficiency.

Designing synthetic routes with high atom economy is a cornerstone of green chemistry, ensuring that a maximal number of atoms from the reactants are incorporated into the final product. wikipedia.org For the synthesis of the this compound backbone, strategies that involve addition or cycloaddition reactions are inherently more atom-economical than those relying on substitution or elimination reactions.

Furthermore, conducting reactions under solvent-free conditions or in greener solvents like water or biorenewable solvents can significantly reduce the environmental impact. beilstein-journals.org While specific solvent-free methods for the target compound are not yet established, the development of such processes, potentially using mechanochemistry or solid-state reactions, would be a significant advancement.

A recent green synthesis of morpholines utilizes the reaction of 1,2-amino alcohols with ethylene sulfate (B86663), which is a high-yielding and redox-neutral process. chemrxiv.orgchemrxiv.orgnih.gov This approach offers environmental and safety benefits over traditional methods.

The development of efficient and recyclable catalysts is key to sustainable chemical synthesis. For the synthesis and functionalization of this compound, the use of heterogeneous catalysts or catalysts that can be easily recovered and reused would be highly beneficial.

Recent research has focused on developing metal-free catalytic systems and utilizing earth-abundant metal catalysts to replace precious metal catalysts. beilstein-journals.org For instance, metal-free, one-pot syntheses of substituted morpholines from aziridines have been reported, offering a more sustainable alternative to some traditional methods. beilstein-journals.orgbeilstein-journals.org

Table 3: Comparison of Catalytic Systems for Morpholine Synthesis

| Catalytic System | Advantages | Disadvantages |

|---|---|---|

| Homogeneous Precious Metal Catalysts | High activity and selectivity | Difficult to separate and recycle, high cost |

| Heterogeneous Catalysts | Easy separation and recyclability, often more stable | Can have lower activity and selectivity |

| Biocatalysts (Enzymes) | High selectivity, mild reaction conditions, environmentally benign | Limited substrate scope, can be sensitive to reaction conditions |

This table provides a general comparison of different catalyst types that could be considered for the sustainable synthesis of this compound and its derivatives.

Advanced Structural and Conformational Analysis of 4 2 Methylpropyl Morpholine 2 Carboxamide

Single Crystal X-ray Diffraction Studies of 4-(2-Methylpropyl)morpholine-2-carboxamide and its Derivatives

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional structure of a crystalline solid at an atomic level. mdpi.com It provides unambiguous information on bond lengths, bond angles, and the packing of molecules within the crystal lattice.

For a compound like this compound, the first step would be to grow a suitable single crystal, which can be achieved through techniques like slow evaporation from a solvent or solvent mixture. google.comnih.gov Once a crystal of sufficient quality is obtained, it is mounted on a diffractometer and exposed to a monochromatic X-ray beam.

The diffraction data are collected as a series of reflections at various crystal orientations. The resulting data set is then processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and subsequently refined, typically using full-matrix least-squares on F². Software suites like SHELX are commonly employed for this process. researchgate.net The refinement process adjusts atomic coordinates and displacement parameters to minimize the difference between observed and calculated structure factors.

Below is an illustrative table of crystallographic data for a related morpholine (B109124) derivative, showcasing the type of information obtained from an SCXRD experiment.

Table 1: Example Crystallographic Data for a Morpholine Derivative This table presents representative data for a substituted morpholine compound to illustrate typical crystallographic parameters. Specific values for this compound would require experimental determination.

| Parameter | Example Value (for a related morpholine derivative nih.gov) | Description |

| Chemical Formula | C19H20N4O2 | The elemental composition of the molecule in the crystal. |

| Formula Weight | 348.40 g/mol | The molar mass of the compound. |

| Crystal System | Monoclinic | The crystal system describing the symmetry of the unit cell. |

| Space Group | C2/c | The specific symmetry group of the crystal structure. |

| a, b, c (Å) | a = 20.334(3), b = 10.5113(14), c = 17.069(2) | The dimensions of the unit cell edges. |

| α, β, γ (°) | α = 90, β = 101.43(1), γ = 90 | The angles between the unit cell axes. |

| Volume (ų) | 3577.8(8) | The volume of the unit cell. |

| Z | 8 | The number of molecules per unit cell. |

| Density (calculated) | 1.294 g/cm³ | The calculated density of the crystal. |

| Rgt(F), wRref(F²) | 0.051, 0.145 | R-factors indicating the goodness of fit between the crystallographic model and the experimental data. |

The crystal structure reveals not only the molecule's conformation, such as the typical chair conformation of the morpholine ring, but also how molecules interact with each other. nih.govnih.gov For this compound, the primary carboxamide group (-CONH₂) is a potent hydrogen bond donor (N-H) and acceptor (C=O). The morpholine oxygen and nitrogen atoms can also act as hydrogen bond acceptors.

These interactions create a supramolecular architecture, often a three-dimensional network, that stabilizes the crystal packing. nih.gov Analysis techniques such as Hirshfeld surface analysis can be employed to visualize and quantify these intermolecular contacts, distinguishing between hydrogen bonds, van der Waals forces, and other weaker interactions like C-H···O contacts. nih.govrsc.orgresearchgate.net The strength and directionality of these hydrogen bonds are crucial in dictating the material's physical properties.

Polymorphism is the ability of a compound to exist in more than one crystalline form. sci-hub.st Different polymorphs can arise from variations in molecular conformation or packing and may exhibit different physical properties. mdpi.com Investigating polymorphism is critical, particularly in pharmaceuticals. This is typically done by varying crystallization conditions (e.g., solvent, temperature, cooling rate) and analyzing the resulting solids using techniques like Powder X-ray Diffraction (PXRD) to identify different crystal forms. sci-hub.stresearchgate.net

Co-crystallization involves crystallizing the target molecule with a second, different molecule (a "coformer") to form a new crystalline solid with a defined stoichiometric ratio. nih.govijpsr.com For this compound, co-crystallization could be explored by combining it with pharmaceutically acceptable coformers that can form strong hydrogen bonds with the amide group, potentially creating materials with altered properties. ijpsr.com

Spectroscopic Techniques for High-Resolution Structural Elucidation (beyond basic identification)

While SCXRD provides the definitive solid-state structure, spectroscopic methods are essential for confirming the structure in solution and probing its conformational dynamics.

Two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for unambiguously assigning proton (¹H) and carbon (¹³C) signals and elucidating the molecule's connectivity and spatial arrangement in solution. scribd.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For the target molecule, it would reveal correlations between adjacent protons in the morpholine ring and within the isobutyl group.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom it is directly attached to, providing a clear map of one-bond C-H connections. sdsu.eduprinceton.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to four bonds. sdsu.eduprinceton.edu It is crucial for piecing together the molecular skeleton, for instance, by connecting the protons on the isobutyl group to the morpholine nitrogen or the carboxamide protons to carbons in the morpholine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals protons that are close to each other in space, regardless of whether they are connected through bonds. princeton.edu It is invaluable for determining conformation. For example, NOESY can distinguish between axial and equatorial protons on the morpholine ring and determine the preferred orientation of the isobutyl and carboxamide substituents. nih.govyoutube.com

Table 2: Expected 2D NMR Correlations for this compound This table outlines the key correlations that would be used to confirm the structure and conformation of the target molecule.

| NMR Experiment | Key Information Provided |

| COSY | Shows J-coupling between adjacent protons: e.g., H-2 with H-3 protons, H-5 with H-6 protons, and protons within the 2-methylpropyl group. |

| HSQC | Correlates each proton signal to its directly attached carbon signal, allowing for the assignment of all CH, CH₂, and CH₃ groups. |

| HMBC | Reveals long-range couplings (2-4 bonds): e.g., correlation from the CH₂ protons of the 2-methylpropyl group to the adjacent morpholine ring carbons (C-3 and C-5), and from the H-2 proton to the carboxamide carbon. |

| NOESY | Indicates through-space proximity: e.g., correlations between axial and equatorial protons on the morpholine ring, and between the ring protons and the substituents to establish their relative orientation and the overall molecular conformation. |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. nih.gov These techniques are excellent for identifying functional groups and can also be sensitive to conformational changes and intermolecular interactions. sci-hub.stnih.gov

Functional Group Identification: The FT-IR and Raman spectra would show characteristic bands for the key functional groups. The N-H stretching of the primary amide would appear as two bands in the 3400-3200 cm⁻¹ region. The strong C=O stretch of the amide (Amide I band) would be prominent around 1680-1640 cm⁻¹. C-H stretching from the alkyl groups would be observed around 3000-2850 cm⁻¹, and the C-O-C stretching of the morpholine ether linkage would appear in the 1150-1050 cm⁻¹ region. researchgate.net

Conformational Preferences: The vibrational spectra of morpholine derivatives are known to be sensitive to the ring's conformation, which is predominantly a chair form. nih.govresearchgate.net The position and intensity of certain bands, particularly in the fingerprint region (below 1500 cm⁻¹), can differ between conformers. Theoretical calculations using Density Functional Theory (DFT) are often paired with experimental spectra to assign vibrational modes and predict the most stable conformer. nih.govacs.org Changes in the vibrational spectra upon crystallization or in different solvents can also provide insight into hydrogen bonding interactions. researchgate.net

Table 3: Key Vibrational Bands for this compound This table lists the expected characteristic vibrational frequencies based on data from similar amide and morpholine compounds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| N-H Stretching | ~3400-3200 (two bands) | Primary Amide (-CONH₂) |

| C-H Stretching | ~2960-2850 | Alkyl (isobutyl, ring) |

| C=O Stretching (Amide I) | ~1680-1640 | Amide (-CONH₂) |

| N-H Bending (Amide II) | ~1640-1600 | Amide (-CONH₂) |

| CH₂ Scissoring/Bending | ~1470-1440 | Alkyl (isobutyl, ring) |

| C-O-C Stretching | ~1150-1050 | Ether (morpholine ring) |

| C-N Stretching | ~1200-1020 | Amine (morpholine ring) |

Chiroptical Spectroscopy (e.g., CD Spectroscopy) for Stereochemical Confirmation

Chiroptical spectroscopy, particularly electronic circular dichroism (ECD), is a powerful non-destructive technique for the unambiguous assignment of the absolute configuration of chiral molecules in solution. researchgate.net For this compound, which possesses a stereocenter at the C2 position of the morpholine ring, ECD spectroscopy can be used to confirm the (R) or (S) configuration. The method relies on the differential absorption of left and right circularly polarized light by the chiral molecule. nih.gov

The resulting ECD spectrum is highly sensitive to the three-dimensional arrangement of atoms and chromophores within the molecule. nih.gov The carboxamide group (O=C-N) acts as the primary chromophore. Its electronic transitions, particularly the n → π* and π → π* transitions, give rise to characteristic signals, known as Cotton effects, in the ECD spectrum. researchgate.net The sign (positive or negative) and magnitude of these Cotton effects are directly related to the absolute configuration at the C2 stereocenter and the preferred conformation of the molecule.

In practice, the experimental ECD spectrum of a synthesized enantiomer of this compound would be compared to a theoretically calculated spectrum. researchgate.net Quantum chemical calculations, often employing time-dependent density functional theory (TD-DFT), are used to predict the ECD spectra for both the (R) and (S) enantiomers. A match between the experimental and one of the calculated spectra provides definitive proof of the absolute configuration. researchgate.net

While specific ECD data for this compound is not publicly available, the table below illustrates typical data obtained for chiral heterocyclic amides, demonstrating how ECD spectroscopy is used for stereochemical assignment.

| Chromophore Transition | Wavelength (nm) | Sign of Cotton Effect for (S)-enantiomer | Sign of Cotton Effect for (R)-enantiomer |

| n → π | ~220-240 | Negative | Positive |

| π → π | ~190-210 | Positive | Negative |

| Note: This table represents generalized data for illustrative purposes, based on the behavior of similar chiral amides. The exact wavelengths and signs depend on the specific molecular geometry and solvent. |

Conformational Dynamics of the Morpholine Ring and Isobutyl Side Chain

Ring Puckering and Inversion Studies

The six-membered morpholine ring is not planar and, like cyclohexane, adopts puckered conformations to relieve ring strain. The most stable conformation is the chair form. nih.gov Due to the presence of the oxygen and nitrogen heteroatoms, two distinct chair conformations are possible, which can interconvert through a higher-energy boat or twist-boat transition state. This process is known as ring inversion.

The puckering of the ring can be quantitatively described by Cremer-Pople parameters. nih.gov The orientation of the substituents on the ring is dependent on the ring's conformation. In the chair form, substituents can occupy either axial (perpendicular to the ring plane) or equatorial (in the plane of the ring) positions. For the 2-carboxamide (B11827560) and 4-isobutyl groups, their preference for an equatorial position is generally strong to minimize steric hindrance.

The energy barrier for the chair-to-chair interconversion is a key parameter. While specific data for the title compound is unavailable, studies on related N-substituted morpholines provide insight into the expected energetic landscape.

| Conformation | Relative Energy (kcal/mol) |

| Chair (equatorial substituents) | 0 (Reference) |

| Twist-Boat | 5-6 |

| Chair (axial substituents) | > 7 (Varies with substituent size) |

| Note: Data is based on computational studies of related N-alkylmorpholines and serves as an illustrative example. |

Rotameric Preferences of the Carboxamide and N-Substituent

Restricted rotation around single bonds gives rise to different conformers known as rotamers. nih.gov In this compound, two key rotameric equilibria exist:

Amide Bond Rotation: The C(O)-N bond of the carboxamide group has partial double-bond character, leading to a significant rotational barrier. This results in two planar rotamers, typically referred to as cis and trans (or E/Z). For secondary amides, the trans conformation, where the substituent and the carbonyl oxygen are on opposite sides of the C-N bond, is usually sterically and electronically favored. The energy difference between the cis and trans rotamers is typically in the range of 0.5 to 2.5 kcal/mol.

N-Isobutyl Group Rotation: Rotation around the N4-C(isobutyl) bond also leads to different spatial arrangements of the bulky isobutyl group relative to the morpholine ring. The preference will be for conformations that minimize steric clashes between the isobutyl group's methyl branches and the hydrogen atoms on the morpholine ring (specifically at C3 and C5).

The following table summarizes the typical rotational energy barriers associated with amide bonds.

| Rotational Barrier | Typical Energy (kcal/mol) | Consequence |

| cis-trans Amide Interconversion | 16-22 | Slow on NMR timescale, distinct species observable |

| Source: Based on general values for secondary amides. |

Intramolecular Hydrogen Bonding Influences on Conformation

Intramolecular hydrogen bonds can play a crucial role in stabilizing specific conformations. In this compound, a potential intramolecular hydrogen bond can form between the amide N-H donor and the morpholine ring's oxygen atom (O1), which acts as a hydrogen bond acceptor.

The formation of this hydrogen bond would require a specific conformation that brings these two groups into proximity. This interaction, if present, would create a pseudo-cyclic structure, significantly restricting the conformational freedom of both the carboxamide group and the morpholine ring. The existence and strength of such a bond depend heavily on the solvent environment; it is more likely to occur in non-polar solvents where intermolecular hydrogen bonds with the solvent are not competitive. Spectroscopic techniques like IR and NMR can be used to detect the presence of such intramolecular interactions by observing shifts in the N-H stretching frequency or the chemical shift of the amide proton.

| Potential Hydrogen Bond | Donor | Acceptor | Resulting Ring Size | Influence on Conformation |

| Amide N-H···Morpholine O | Amide N-H | Morpholine Oxygen (O1) | 5-membered | Locks the carboxamide group in a specific orientation relative to the ring. |

| This table describes a potential interaction; its actual presence would need experimental verification. |

Computational and Theoretical Investigations of 4 2 Methylpropyl Morpholine 2 Carboxamide

Molecular Electrostatic Potential Surface Analysis

Molecular Electrostatic Potential (MEP) analysis is a powerful computational tool used to visualize the charge distribution of a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. chemrxiv.orgresearchgate.net The MEP surface is a 3D map of the electrostatic potential plotted onto a constant electron density surface. chemrxiv.org This map uses a color scale to denote different potential regions: red typically indicates regions of most negative electrostatic potential (electron-rich), blue indicates regions of most positive electrostatic potential (electron-poor), and green represents regions of neutral potential. chemrxiv.org

For 4-(2-methylpropyl)morpholine-2-carboxamide, the MEP surface would be calculated using quantum chemical methods, such as Density Functional Theory (DFT). These calculations help in identifying the sites most likely to be involved in intermolecular interactions. researchgate.netresearchgate.net

Key Features of the MEP Surface for this compound:

Negative Potential Regions (Nucleophilic Sites): The most significant regions of negative potential (colored red) are expected to be localized on the oxygen atom of the carbonyl group (C=O) and, to a lesser extent, on the oxygen and nitrogen atoms of the morpholine (B109124) ring. These electron-rich areas, arising from lone pairs of electrons, are the most probable sites for electrophilic attack. chemrxiv.org

Positive Potential Regions (Electrophilic Sites): Regions of positive potential (colored blue) are anticipated around the hydrogen atoms of the amide group (-NH2) and the hydrogen atoms on the carbon adjacent to the morpholine nitrogen. These electron-deficient sites are susceptible to nucleophilic attack. chemrxiv.org

Neutral Regions: The isobutyl group attached to the morpholine nitrogen would primarily exhibit a near-neutral potential (colored green), indicating its lower reactivity in polar interactions compared to the functional groups.

The MEP analysis thus provides a qualitative prediction of how the molecule will interact with other charged or polar species, which is fundamental to understanding its chemical behavior. rsc.org The electrostatic potential is a key factor in the formation of non-covalent interactions, such as hydrogen bonds. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry allows for the theoretical prediction of spectroscopic data, which can be compared with experimental results to confirm the structure of a synthesized compound. researchgate.netmdpi.com Methods like DFT are commonly employed for these predictions. nih.gov

Predicted NMR Chemical Shifts:

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure. The chemical shifts (δ) of ¹H and ¹³C nuclei can be predicted computationally, often using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. mdpi.comresearchgate.net The accuracy of these predictions can be enhanced by considering solvent effects, typically through models like the Polarizable Continuum Model (PCM). mdpi.com

Below are the anticipated ¹H and ¹³C NMR chemical shifts for this compound, based on typical values for similar structural motifs.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Calculated using DFT/B3LYP with a standard basis set)

| Atom Number (see structure) | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H on Amide (NH₂) | 7.2 - 7.8 | Broad Singlet |

| H on C2 | 3.9 - 4.1 | Doublet of Doublets |

| H on Morpholine Ring (axial) | 2.5 - 2.9 | Multiplet |

| H on Morpholine Ring (equatorial) | 3.5 - 3.8 | Multiplet |

| H on Isobutyl CH₂ | 2.1 - 2.4 | Doublet |

| H on Isobutyl CH | 1.8 - 2.0 | Multiplet |

| H on Isobutyl CH₃ | 0.8 - 1.0 | Doublet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Calculated using DFT/B3LYP with a standard basis set)

| Atom Number (see structure) | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxamide) | 170 - 175 |

| C2 (Morpholine) | 68 - 72 |

| C3, C5 (Morpholine) | 65 - 68 |

| C6 (Morpholine) | 52 - 55 |

| Isobutyl CH₂ | 60 - 64 |

| Isobutyl CH | 27 - 31 |

| Isobutyl CH₃ | 19 - 22 |

It is important to note that the accuracy of predicted NMR shifts can be influenced by the chosen computational method, basis set, and the model used for solvation. nih.govresearchgate.net

Predicted IR Frequencies:

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. Computational methods can predict these frequencies, which, after applying a scaling factor to account for anharmonicity and other systematic errors, generally show good agreement with experimental data. researchgate.netnih.gov DFT calculations at a level like B3LYP/6-311++G(d,p) are often used for this purpose. physchemres.org

The predicted IR spectrum of this compound would exhibit several key absorption bands.

Table 3: Predicted Characteristic IR Frequencies for this compound (Calculated using DFT/B3LYP with a standard basis set)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| N-H Stretch (Amide) | 3400 - 3500 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong |

| C=O Stretch (Amide I) | 1670 - 1690 | Strong |

| N-H Bend (Amide II) | 1590 - 1620 | Medium |

| C-N Stretch | 1200 - 1350 | Medium |

| C-O-C Stretch (Ether) | 1080 - 1150 | Strong |

These computational predictions are instrumental in the structural elucidation of new molecules and provide a framework for interpreting experimental spectroscopic data. mdpi.com

Chemical Reactivity and Derivatization of 4 2 Methylpropyl Morpholine 2 Carboxamide

Reactions at the Carboxamide Nitrogen and Oxygen Atoms

The carboxamide functional group is a cornerstone of many organic molecules, and its reactivity is well-documented.

The nitrogen atom of a primary carboxamide is generally less nucleophilic than that of an amine due to the resonance delocalization of its lone pair of electrons with the adjacent carbonyl group. Consequently, N-alkylation and N-acylation reactions are typically more challenging to achieve. However, under specific conditions, these transformations can be induced.

N-alkylation would require a strong base to deprotonate the amide nitrogen, followed by reaction with an alkyl halide. Similarly, N-acylation could proceed with a highly reactive acylating agent, such as an acid chloride or anhydride, often in the presence of a base to scavenge the acidic byproduct.

Table 1: Potential N-Alkylation and N-Acylation Reactions

| Reaction Type | Reagents | Potential Product |

|---|---|---|

| N-Alkylation | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | N-Alkyl-4-(2-methylpropyl)morpholine-2-carboxamide |

| N-Acylation | Acyl Halide (RCOCl) or Anhydride ((RCO)2O), Base (e.g., Pyridine) | N-Acyl-4-(2-methylpropyl)morpholine-2-carboxamide (an imide) |

The hydrolysis of the carboxamide group in 4-(2-Methylpropyl)morpholine-2-carboxamide to the corresponding carboxylic acid, 4-(2-Methylpropyl)morpholine-2-carboxylic acid, can be achieved under either acidic or basic conditions, typically requiring elevated temperatures.

Transamidation, the exchange of the amide's amino group, is also a feasible reaction, particularly at high temperatures with a high concentration of the incoming amine. This would result in the formation of a new secondary or tertiary carboxamide derivative.

Table 2: Potential Hydrolysis and Transamidation Reactions

| Reaction Type | Conditions | Potential Product |

|---|---|---|

| Acid-Catalyzed Hydrolysis | Aqueous Acid (e.g., H2SO4, HCl), Heat | 4-(2-Methylpropyl)morpholine-2-carboxylic acid and Ammonium Salt |

| Base-Mediated Hydrolysis | Aqueous Base (e.g., NaOH, KOH), Heat | Salt of 4-(2-Methylpropyl)morpholine-2-carboxylic acid and Ammonia (B1221849) |

| Transamidation | Amine (R-NH2 or R2NH), Heat | N-Substituted-4-(2-methylpropyl)morpholine-2-carboxamide |

Modifications of the Morpholine (B109124) Ring System

The morpholine ring contains a tertiary amine and an ether linkage, both of which can be sites of chemical reaction.

This class of reactions is not applicable to the morpholine ring of this compound as the ring is aliphatic and not aromatic.

The nitrogen atom of the morpholine ring is a tertiary amine and can be oxidized to an N-oxide using oxidizing agents such as hydrogen peroxide or a peroxy acid like m-chloroperoxybenzoic acid (mCPBA). N-oxides are valuable intermediates in organic synthesis. organic-chemistry.org

Furthermore, the C-H bonds adjacent to the morpholine nitrogen are susceptible to oxidation. Oxoammonium-catalyzed oxidation has been shown to convert N-substituted amines into the corresponding imides. chemrxiv.org In the context of this compound, this could potentially lead to oxidation at the C3 or C5 positions of the morpholine ring.

The morpholine ring is generally stable to reduction. However, under forcing conditions with strong reducing agents, cleavage of the C-O bonds of the ether linkage could potentially occur.

Table 3: Potential Oxidation Reactions of the Morpholine Ring

| Reaction Type | Reagents | Potential Product |

|---|---|---|

| N-Oxidation | H2O2 or mCPBA | 4-(2-Methylpropyl)morpholine-N-oxide-2-carboxamide |

| C-H Oxidation (at C3/C5) | Oxoammonium catalyst, Terminal oxidant (e.g., mCPBA) | Oxidized morpholine ring (e.g., lactam formation) |

Transformations of the 2-Methylpropyl Side Chain

The 2-methylpropyl (isobutyl) group attached to the morpholine nitrogen is a saturated alkyl chain and is therefore relatively unreactive. Significant transformations would require harsh reaction conditions that would likely also affect the other functional groups in the molecule. One of the few potential reactions is free-radical halogenation at one of the carbon atoms of the isobutyl group, which would typically be initiated by UV light in the presence of a halogen such as bromine or chlorine. This reaction is generally not very selective and would likely yield a mixture of halogenated products.

Inability to Generate Article on "this compound"

Despite a comprehensive search of scientific literature, we have been unable to locate specific research findings or detailed experimental data pertaining to the chemical reactivity and derivatization of the compound "this compound." The creation of a thorough, informative, and scientifically accurate article with data tables, as outlined in the request, is contingent upon the availability of such specific data.

Our search yielded general information on the reactivity of related chemical structures, including:

Selective Functionalization of Alkyl Groups: General principles of C-H activation and functionalization on N-alkylated heterocyclic compounds have been established. For instance, palladium-catalyzed C-H arylation has been demonstrated on related structures like 2-isobutylthiazole, suggesting that the isobutyl group on the morpholine nitrogen could potentially undergo similar transformations. inonu.edu.tr However, specific conditions, yields, and regioselectivity for the target compound are not documented.

Radical Reactions and C-H Functionalization: The literature contains extensive information on free-radical halogenation of alkanes and photoredox-catalyzed C-H functionalization of amines. digitellinc.comchemistryviews.org These methodologies could theoretically be applied to the isobutyl group or the morpholine ring of the target compound. However, no specific studies detailing such reactions on "this compound" were found.

Regioselectivity and Stereoselectivity in Derivatization Reactions: Research on the synthesis of substituted morpholines and the diastereoselective synthesis of proline derivatives provides a framework for understanding potential stereochemical outcomes in the derivatization of the morpholine-2-carboxamide (B182236) core. nih.govresearchgate.net For example, the stereocenter at the C2 position would likely influence the stereochemical course of further reactions on the ring or the carboxamide group. Nevertheless, specific experimental outcomes for the requested compound are not available.

The absence of direct research on "this compound" prevents the generation of the requested article with the specified level of detail and scientific accuracy. Constructing the article would require extensive extrapolation from related but distinct chemical entities, leading to a hypothetical and speculative discussion rather than a factual report of established research. Crucially, the creation of data tables with detailed research findings is impossible without published experimental results.

Therefore, to maintain scientific integrity and adhere to the strict requirements of the request, we cannot generate the specified article at this time. Further experimental research on "this compound" would be necessary to provide the information required for such a detailed review.

Role As a Chemical Scaffold and Building Block in Organic Synthesis

4-(2-Methylpropyl)morpholine-2-carboxamide as a Chiral Building Block

The inherent chirality of the morpholine (B109124) ring in this compound makes it a powerful tool in asymmetric synthesis. The stereocenters within the morpholine core can influence the stereochemical outcome of reactions, making it a valuable chiral auxiliary and a starting point for the synthesis of enantiomerically pure compounds.

Asymmetric Inductions utilizing the Morpholine Chirality

Asymmetric induction is a process where a chiral center in a molecule influences the creation of a new chiral center, leading to a preference for one stereoisomer over another. thermofisher.comresearchgate.net Chiral auxiliaries are often employed to achieve this, and the this compound scaffold is well-suited for this role. The rigid, chair-like conformation of the morpholine ring, coupled with the steric bulk of the N-isobutyl group, can effectively shield one face of a reactive intermediate, directing an incoming reagent to the opposite face.

For instance, in reactions involving the enolate derived from the carboxamide, the chiral morpholine backbone can dictate the direction of alkylation or aldol (B89426) addition, leading to high diastereoselectivity. researchgate.net While specific studies on this compound are not extensively documented, the principles of asymmetric induction using similar chiral morpholine derivatives are well-established. researchgate.net These reactions typically proceed with high levels of stereocontrol, often exceeding 90% diastereomeric excess (d.e.), as illustrated in the conceptual table below.

Table 1: Conceptual Asymmetric Reactions Utilizing a Chiral Morpholine-2-Carboxamide (B182236) Scaffold

| Reaction Type | Reagent | Expected Major Diastereomer | Potential Diastereomeric Excess (d.e.) |

| Enolate Alkylation | Methyl Iodide | (2R,X)-product | >95% |

| Aldol Condensation | Benzaldehyde | (2R,Y)-syn-product | >90% |

| Diels-Alder Reaction | Cyclopentadiene | (2R,Z)-endo-adduct | >92% |

Note: This table is illustrative and based on the known reactivity of similar chiral auxiliaries. X, Y, and Z represent the newly formed stereocenters.

Synthesis of Complex Molecular Architectures

The chiral morpholine motif is a key structural element in numerous biologically active compounds and natural products. nih.gov Therefore, this compound can serve as a valuable starting material for the total synthesis of more complex molecules. The carboxamide functional group provides a convenient handle for further chemical transformations, such as reduction to an amine, hydrolysis to a carboxylic acid, or conversion to other functional groups.

The synthesis of complex molecules often involves multi-step sequences where maintaining stereochemical integrity is crucial. rsc.org Starting with an enantiomerically pure building block like this compound simplifies the synthetic route and avoids the need for challenging chiral separations later on. For example, chiral morpholines have been used as key intermediates in the synthesis of constrained amino acids and peptidomimetics. google.com

Scaffold for Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful strategy for the rapid synthesis of a large number of related compounds, known as a chemical library. nih.gov The this compound scaffold is an excellent starting point for library synthesis due to its rigid core and the presence of a functional group that allows for the introduction of diverse substituents.

Solid-Phase Synthesis Applications

In solid-phase synthesis, molecules are built step-by-step on a solid support, which simplifies purification as excess reagents can be washed away. smolecule.com The carboxamide group of this compound can be attached to a suitable resin, allowing for the subsequent modification of the morpholine ring or the introduction of diversity at other positions. For example, the nitrogen atom of the morpholine ring could be functionalized with a variety of building blocks. The use of morpholine itself as a reagent in solid-phase peptide synthesis has been explored, highlighting the compatibility of this heterocyclic system with solid-phase techniques. smolecule.com

Table 2: Illustrative Solid-Phase Synthesis Scheme with a Morpholine Scaffold

| Step | Reagent/Condition | Purpose |

| 1 | Resin Activation | Prepare solid support for attachment. |

| 2 | Attachment of Morpholine Scaffold | Covalently link the scaffold to the resin. |

| 3 | N-Functionalization | Introduce a diverse set of building blocks (e.g., R-X). |

| 4 | Cleavage from Resin | Release the final products from the solid support. |

Solution-Phase Parallel Synthesis

Solution-phase parallel synthesis offers an alternative to solid-phase methods, where reactions are carried out in individual wells of a microtiter plate. mdpi.comnih.gov This approach allows for the rapid generation of a library of individual, purified compounds. The this compound scaffold can be used in multi-component reactions or in a series of parallel reactions to create a diverse library. For instance, a library of substituted morpholine derivatives was successfully synthesized using a solution-phase approach, demonstrating the feasibility of this strategy. mdpi.com

Development of Chemical Probes based on the this compound Motif

Chemical probes are essential tools for studying biological systems. They are small molecules designed to interact with a specific target, such as a protein, and report on its presence or activity. nih.gov Common types of chemical probes include fluorescent probes, photoaffinity probes, and biotinylated probes. enamine.net The this compound scaffold, with its potential for biological activity, could be adapted for the development of such probes.

While there is no specific literature on chemical probes derived from this compound, the principles of probe design can be applied to this scaffold. This would involve the incorporation of a reporter group (e.g., a fluorophore), a reactive group for covalent labeling (e.g., a photoaffinity label), or an affinity tag (e.g., biotin) onto the morpholine core. The carboxamide group or other positions on the morpholine ring could serve as attachment points for these functionalities.

Table 3: Conceptual Design of Chemical Probes from the this compound Scaffold

| Probe Type | Modification to Scaffold | Reporter/Tag | Potential Application |

| Fluorescent Probe | Attachment of a fluorophore (e.g., fluorescein) to the morpholine nitrogen. | Fluorescein | Imaging the subcellular localization of the probe's target. |

| Photoaffinity Probe | Incorporation of a diazirine or benzophenone (B1666685) group. | Diazirine | Covalently labeling and identifying the protein target. nih.gov |

| Biotinylated Probe | Conjugation of biotin (B1667282) via a linker to the carboxamide nitrogen. | Biotin | Affinity purification of the probe's binding partners. |

Design of Affinity-Based Probes

While no studies specifically document the use of this compound for affinity-based probes, the general morpholine scaffold is a component in the design of bioactive molecules. Affinity-based probes are essential tools in chemical biology for identifying and studying protein targets. They typically consist of a recognition element (ligand), a reactive group for covalent bond formation, and a reporter tag. The morpholine moiety is often incorporated into the ligand portion of these probes to optimize binding affinity and pharmacokinetic properties for the target protein.

The general synthetic utility of morpholines suggests that a compound like this compound could theoretically be used as a building block in the modular synthesis of such probes. The primary amine of the carboxamide could be functionalized, or the morpholine ring itself could be part of a larger pharmacophore designed to bind to a specific biological target. However, no concrete examples for this specific compound have been published.

Fluorophore and Reporter Tag Conjugation Strategies

The morpholine scaffold has been successfully integrated into the structure of multi-functional fluorophores. researchgate.net These complex molecules are designed for applications such as targeted cellular imaging. In these designs, the morpholine unit can act as a component that influences the photophysical properties of the dye or serves as a targeting moiety to direct the fluorophore to specific cellular compartments, such as lysosomes.

The synthesis of such functional dyes often involves multi-component reactions where a morpholine-containing building block is combined with a fluorophore core and other functional groups. The carboxamide group on a compound like this compound would provide a convenient handle for conjugation to a fluorophore or a reporter tag, either through direct amide bond formation or after chemical modification. Despite this theoretical potential, no specific instances of this compound being used in this capacity are documented.

Applications in Materials Chemistry

In the field of materials chemistry, morpholine derivatives have found a variety of applications, though none are specifically reported for this compound. The general class of morpholine compounds is noted for its utility in the following areas:

Corrosion Inhibition : Morpholine and its derivatives are widely used as corrosion inhibitors, particularly for protecting mild steel and other metals in acidic environments or in steam-based industrial systems. chemicalbook.comresearchgate.netnih.gov They function by adsorbing onto the metal surface and forming a protective film.

Polymer Science : Morpholine derivatives can be employed as curing agents, stabilizers, and cross-linking agents in the production of polymers and resins, contributing to the development of advanced materials with enhanced thermal and mechanical properties. e3s-conferences.org

Optical Brighteners : As an intermediate, morpholine is used to manufacture certain types of optical brighteners found in detergents. nih.gov

The specific properties of this compound for these applications have not been investigated in the available literature.

In Vitro Molecular Interaction Studies of 4 2 Methylpropyl Morpholine 2 Carboxamide Non Clinical Focus

Biochemical Characterization of Target Interactions (without physiological outcome)

No publicly available studies were identified that detail the enzyme inhibition kinetics or the specific mechanism of action for 4-(2-Methylpropyl)morpholine-2-carboxamide. Therefore, data regarding its potential reversible or irreversible inhibitory effects on any enzymatic target are not available at this time.

There is no specific data from receptor binding assays for this compound present in the public domain. Consequently, values for its ligand-binding affinity, such as the inhibition constant (Ki) or the dissociation constant (Kd) for any specific receptor, have not been reported.

Structural Biology Approaches for Protein-Ligand Complex Elucidation

No published X-ray crystallography studies were found for this compound complexed with any protein target. As a result, there is no structural information available at the atomic level that would elucidate its binding mode within a protein active site.

A review of available scientific literature yielded no cryo-electron microscopy (cryo-EM) studies involving this compound. Therefore, structural elucidation of this compound in complex with any biological macromolecule using this technique has not been documented.

Biophysical Characterization of Molecular Recognition

There are no publicly accessible biophysical studies that characterize the molecular recognition of this compound with any biological target. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or nuclear magnetic resonance (NMR) spectroscopy, which are often used to study the thermodynamics and kinetics of binding, have not been reported for this specific compound.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

No published ITC data was found for this compound to determine its binding affinity, enthalpy, or entropy of interaction with any biological target.

Surface Plasmon Resonance (SPR) for Binding Kinetics

There are no available SPR studies in the public literature to describe the association or dissociation rate constants (k_a, k_d) or the equilibrium dissociation constant (K_D) for this compound with any specific protein or other macromolecule.

Cellular Permeability and Distribution Studies (Non-Physiological Models)

In Vitro Cell Line Uptake and Efflux Mechanisms (e.g., Caco-2, MDCK assays)

No data from Caco-2, MDCK, or other similar cell-based permeability assays for this compound has been found. Such assays are crucial for predicting a compound's potential for intestinal absorption. researchgate.net

Subcellular Localization in Model Systems

Information regarding the subcellular distribution of this compound in any model system is not present in the available literature.

Future Research Directions and Unexplored Avenues in 4 2 Methylpropyl Morpholine 2 Carboxamide Chemistry

Development of Novel Synthetic Methodologies

The synthesis of morpholine-containing compounds is an active area of research, with a continuous drive towards more efficient, scalable, and environmentally friendly methods. chemrxiv.org Current synthetic strategies often involve the reaction of vicinal amino alcohols or the multi-step modification of a pre-formed morpholine (B109124) core. researchgate.netresearchgate.net For 4-(2-methylpropyl)morpholine-2-carboxamide, future research should focus on developing novel synthetic methodologies that address stereochemistry, yield, and sustainability.

Future avenues could include:

Asymmetric Synthesis: The C2 position of the morpholine ring is a chiral center. Developing stereoselective synthetic routes to obtain specific enantiomers of this compound is critical, as different enantiomers can exhibit distinct biological activities.

One-Pot Reactions: Designing one-pot, multicomponent reactions could significantly streamline the synthesis process. mdpi.com A potential strategy could involve the reaction of an appropriate amino alcohol with reagents that introduce the N-isobutyl and C2-carboxamide groups in a single, efficient sequence.

Green Chemistry Approaches: The use of greener solvents, catalyst-free conditions, or novel activation methods like microwave irradiation or mechanochemistry could reduce the environmental impact of the synthesis. chemrxiv.orgmdpi.com Recent advances in synthesizing morpholines from 1,2-amino alcohols using reagents like ethylene (B1197577) sulfate (B86663) present a promising green alternative to traditional methods. chemrxiv.org

Flow Chemistry: Implementing continuous flow synthesis could offer improved control over reaction parameters, leading to higher yields, better purity, and enhanced safety, particularly for large-scale production.

Advanced Spectroscopic Characterization Techniques

A thorough characterization of this compound is essential for confirming its structure, determining its purity, and understanding its conformational behavior. While standard techniques like ¹H NMR, ¹³C NMR, and IR spectroscopy are foundational, advanced methods can provide deeper insights. nih.govnih.gov

Future research should employ a suite of advanced spectroscopic techniques:

2D NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC would be invaluable for unambiguously assigning all proton and carbon signals, which is crucial for confirming the connectivity of the isobutyl group and the carboxamide moiety to the morpholine ring.

Raman Spectroscopy: This technique can provide detailed information about the vibrational modes of the molecule and is particularly useful for studying conformational changes. researchgate.net Comparative studies in different solvents or in a solid state could reveal the conformational preferences of the morpholine ring (e.g., chair vs. boat) and the orientation of its substituents. researchgate.net

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is necessary to confirm the exact molecular formula. nih.gov Advanced techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) could be developed for the sensitive detection and quantification of the compound in complex matrices. nih.govnih.gov

Table 1: Potential Spectroscopic Techniques and Their Research Applications

| Technique | Application for this compound | Potential Finding |

|---|---|---|

| 2D NMR (COSY, HSQC, HMBC) | Unambiguous assignment of proton and carbon signals | Precise structural confirmation and connectivity mapping. |

| Raman Spectroscopy | Conformational analysis in various media | Determination of the dominant chair/boat conformation and substituent orientation. researchgate.net |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination | Confirmation of elemental composition and molecular formula. nih.gov |

Expansion of Computational Modeling Approaches

Computational chemistry offers a powerful, non-experimental way to predict the properties and behavior of molecules. For this compound, computational modeling can guide synthetic efforts and predict potential biological relevance.

Key areas for computational exploration include:

Conformational Analysis: Using methods like Density Functional Theory (DFT), researchers can calculate the relative energies of different conformers (e.g., chair conformations with axial or equatorial substituents) to predict the most stable three-dimensional structure. researchgate.net This is important as conformation can dictate how the molecule interacts with biological targets.

Molecular Docking Studies: If a potential biological target is hypothesized, molecular docking simulations can predict the binding affinity and orientation of the compound within the target's active site. This approach is widely used in drug discovery to screen libraries of compounds and prioritize candidates for synthesis and testing. nih.gov

ADME Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the molecule. This can provide early indications of its drug-likeness and potential pharmacokinetic behavior, guiding further derivatization efforts. acs.org

Exploration of New Chemical Space through Derivatization

Systematic derivatization of the this compound scaffold is a promising strategy for exploring new chemical space and discovering novel biological activities. The morpholine core is a versatile starting point for creating libraries of related compounds. mdpi.comacs.org

Future derivatization efforts could focus on several key positions on the molecule:

The Carboxamide Nitrogen: The primary amide offers a handle for substitution. Creating a series of secondary or tertiary amides by reacting with various alkyl, aryl, or heterocyclic groups could significantly alter the compound's properties.

The Isobutyl Group: Modification of the N-alkyl substituent could influence the molecule's lipophilicity and steric profile, which are critical for target engagement.

The Morpholine Ring: While more synthetically challenging, modifications to the morpholine ring itself, such as introducing substituents at the C3, C5, or C6 positions, could lead to entirely new classes of compounds.

Table 2: Potential Derivatization Strategies

| Modification Site | Type of Modification | Potential Impact |

|---|---|---|

| C2-Carboxamide | N-alkylation/N-arylation | Modulate hydrogen bonding capacity, solubility, and target interaction. |

| N4-Substituent | Varying the alkyl group | Fine-tune lipophilicity and steric bulk. |

Design of Next-Generation Chemical Probes for Fundamental Biological Research

Chemical probes are essential tools for dissecting complex biological processes. By modifying this compound or its derivatives, it may be possible to create potent and selective probes for biological targets. Morpholine-based structures have already been identified as inhibitors of various enzymes, including kinases and carbonic anhydrases. mdpi.comresearchgate.netnih.gov

The design of next-generation probes could involve:

Affinity-Based Probes: If a derivative shows potent binding to a specific protein, it could be functionalized with a reactive group (e.g., an electrophile) to enable covalent labeling and identification of the target protein from a complex biological sample.

Fluorescent Probes: Attaching a fluorophore to the molecule would allow for visualization of its localization and dynamics within living cells using fluorescence microscopy. This could help identify its cellular target or pathway of action.

Photoaffinity Probes: Incorporating a photo-activatable group would enable researchers to trigger covalent cross-linking to a biological target upon light irradiation, providing a powerful method for target identification with high temporal control.

By pursuing these avenues of research, the scientific community can move this compound from a catalog chemical to a well-understood molecule with potential applications as a lead compound in drug discovery or as a valuable tool for chemical biology.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for 4-(2-Methylpropyl)morpholine-2-carboxamide, and how can researchers minimize by-product formation?

- Methodology : Optimize reaction conditions (e.g., temperature, catalyst loading) to reduce impurities. Monitor intermediates via thin-layer chromatography (TLC) and characterize byproducts using reference standards for structural analogs (e.g., related propanamide impurities in pharmaceutical synthesis) . Purification via column chromatography with gradients tailored to the compound’s polarity is critical. Validate purity using HPLC with a mobile phase of methanol, water, sodium phosphate, and tetrabutylammonium hydroxide (adjusted to pH 5.5) .

Q. How should researchers design HPLC protocols for purity assessment of this compound?

- Methodology : Employ reverse-phase HPLC with a C18 column and a mobile phase combining methanol, aqueous phosphate buffer, and ion-pairing agents (e.g., tetrabutylammonium hydroxide) to improve peak resolution . System suitability tests should include spiking with known impurities (e.g., 2-[4-(2-Methylpropyl)phenyl]propanamide) to validate sensitivity . Quantify impurities against calibration curves of certified reference materials.

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodology : Use - and -NMR to confirm backbone structure and substituent positioning. IR spectroscopy can identify carboxamide C=O stretching (~1650 cm). Mass spectrometry (HRMS) validates molecular weight. For crystalline samples, preliminary X-ray diffraction with SHELX software (e.g., SHELXL for refinement) provides atomic-level structural confirmation .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound?

- Methodology : Cross-validate SHELX-refined X-ray structures with solid-state NMR to address discrepancies in bond lengths or torsional angles. Use density functional theory (DFT) calculations to model energetically favorable conformers. For twinned crystals, employ SHELXD for phase determination and SHELXL for twin-law refinement .

Q. What advanced strategies are effective for stereochemical elucidation of this compound?

- Methodology : Apply chiral HPLC with cellulose-based columns or capillary electrophoresis to separate enantiomers. Use vibrational circular dichroism (VCD) or X-ray crystallography with anomalous scattering to assign absolute configuration. Dynamic NMR can probe rotational barriers of the morpholine ring .

Q. How can hydrolytic degradation pathways of this compound be systematically studied?

- Methodology : Conduct forced degradation studies under acidic/alkaline conditions (e.g., 0.1M HCl/NaOH at 40°C). Monitor degradation products via LC-MS/MS, comparing retention times and fragmentation patterns to known impurities (e.g., 2-[4-(2-Methylpropyl)phenyl]propanamide) . Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life under storage conditions.

Q. What computational approaches are suitable for predicting the biological activity of this compound?

- Methodology : Perform molecular docking using AutoDock Vina to assess binding affinity to target proteins (e.g., enzymes with morpholine-binding pockets). Combine with molecular dynamics simulations (GROMACS) to evaluate stability of ligand-protein complexes. Validate predictions with in vitro enzymatic assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.